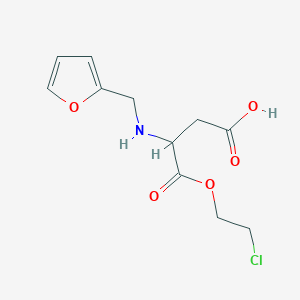![molecular formula C10H18ClNO2 B2780148 methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride CAS No. 2031269-31-3](/img/structure/B2780148.png)
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride” is a conformationally restricted γ-aminobutyric acid (GABA) analogue . It is based on the octahydro-1H-cyclopenta[b]pyridine scaffold . The octahydro-1H-cyclopenta[b]pyridine scaffold geometry is truly three-dimensional .
Synthesis Analysis
The synthesis of this compound involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile, and the catalytic reduction of the pyridine ring . This process allows for the preparation of the title compound in a 9.0% overall yield .Molecular Structure Analysis
The molecular structure of this compound is based on the octahydro-1H-cyclopenta[b]pyridine scaffold . This scaffold is considered to be truly three-dimensional .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile, and the catalytic reduction of the pyridine ring .Scientific Research Applications
Synthetic Applications and Chemical Transformations
One study describes a synthetic approach to a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This approach demonstrates the compound's role in developing GABA analogues, suggesting its utility in synthesizing neuroactive compounds with potential applications in treating neurological disorders (Melnykov et al., 2018).
Antimicrobial Applications
Another research area involves the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, indicating the compound's potential in creating antimicrobial agents. This study highlights its role in generating new compounds with antimicrobial screening, showcasing its importance in pharmaceutical chemistry for developing new antimicrobial agents (Al-Salahi et al., 2010).
Pharmacological Research
Further extending its application, research on octahydro-1H-cyclopenta[d]pyrimidine derivatives demonstrates the synthesis of nitromethylene derivatives with moderate insecticidal activities. This study underscores the compound's relevance in creating insecticidal agents, which could have implications for agricultural chemistry (Tian et al., 2007).
Material Science and Extraction Techniques
An additional area of interest is the extraction of pyridine-3-carboxylic acid using derivatives like 1-dioctylphosphoryloctane (TOPO), demonstrating the compound's potential in improving extraction techniques within the biochemical industry. This research could be pivotal for enhancing the production efficiency of compounds widely used in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Mechanism of Action
properties
IUPAC Name |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIGVAKHWRKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2C1CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride | |
CAS RN |
2031269-31-3 |
Source


|
| Record name | methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)


![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)


![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)


![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)
